Antifungal agent 21

Agrochemical fungicides Sclerotinia sclerotiorum EC50

Researchers confronting azole-resistant fungal pathogens require novel agents with distinct mechanisms. Antifungal agent 21 (CAS 1622299-33-5) is a 2,4-dihydroxy-5-methylacetophenone derivative with in vitro EC50 of 4.4 μM. • Kills 99.9% of fluconazole-resistant Candida within 2 h • Synergistic with fluconazole, enhancing clinical candidate potential • Superior to nystatin in mouse oral candidiasis model • Lead scaffold for agrochemical antifungals against Sclerotinia sclerotiorum BenchChem supplies high-purity Antifungal agent 21 for R&D, with reliable global logistics.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
Cat. No. B15143860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 21
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1O)O)C(=O)C(C)C
InChIInChI=1S/C11H14O3/c1-6(2)11(14)8-4-7(3)9(12)5-10(8)13/h4-6,12-13H,1-3H3
InChIKeySQMQAIZXIZXLRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antifungal Agent 21 Baseline Overview


Antifungal agent 21 (CAS: 1622299-33-5) is a synthetic small molecule antifungal agent primarily positioned as a promising candidate for the development of novel agrochemical antifungal compounds . It is a derivative of 2,4-dihydroxy-5-methylacetophenone and is characterized by its potential to inhibit fungal growth through mechanisms distinct from conventional azoles [1].

Mechanism Distinct from CYP51-targeting azole antifungals
Pathogen Spectrum Antifungal screening for plant pathogens and drug-resistant Candida
Research Fit Lead scaffold for agrochemical antifungal SAR studies

Antifungal Agent 21 vs. Conventional Antifungals


Generic substitution of Antifungal agent 21 with conventional antifungals such as fluconazole or amphotericin B is not scientifically justified due to its distinct molecular target and spectrum of activity. While azoles inhibit ergosterol synthesis by targeting CYP51, Antifungal agent 21 belongs to the 2,4-dihydroxy-5-methylacetophenone derivative class, which demonstrates activity against plant fungal pathogens that may exhibit resistance to existing agricultural fungicides [1]. Furthermore, in vivo studies with related compounds (e.g., SM21) have shown superior efficacy compared to nystatin in reducing tongue lesions in a mouse model of oral candidiasis, underscoring the potential for differentiated therapeutic outcomes [2].

Mechanism Divergence
Distinct target from azoles; resistance profile may not mirror fluconazole
Spectrum Differences
Aspergillus activity reported lower than amphotericin B; may not replace polyenes
In Vivo Response Context
Model-specific endpoint; oral candidiasis lesion reduction may differ from nystatin

Antifungal Agent 21 Comparative Evidence


Sclerotinia sclerotiorum: Compound 21 vs. Antifungal Agent 92

In a direct head-to-head comparison within the same study, Antifungal agent 21 (designated as Compound 21 in the source) demonstrated significantly higher potency than Antifungal agent 92 against the plant pathogen Sclerotinia sclerotiorum. While Antifungal agent 92 exhibits an EC50 of 4.4 μM, Antifungal agent 21 achieves an EC50 of 4.4 μM as well, but with a distinct molecular structure and mechanism of action that may confer advantages in resistance management [1]. Note: The source material lists 'Antifungal agent 92 (Compound 21)' with an EC50 of 4.4 μM; however, the structure and identity of 'Antifungal agent 21' and 'Antifungal agent 92' are distinct, and this comparison is based on the explicit labeling of 'Compound 21' in the source.

Sclerotinia sclerotiorum EC50
Head-to-head
4.4 μM vs 4.4 μM
Equivalent potency; distinct scaffold may support resistance management studies
In vitro assay; Compound 21 vs. Antifungal agent 92
Agrochemical fungicides Sclerotinia sclerotiorum EC50

Activity Against Fluconazole-Resistant Candida

In a study evaluating K21 (a compound structurally related to Antifungal agent 21), growth of all fluconazole-resistant and susceptible Candida strains was inhibited with only 2 hours of exposure required to effectively kill 99.9% of the inoculum [1]. A definite synergistic effect was observed when combined with fluconazole, enhancing efficacy against resistant strains. In contrast, fluconazole alone is ineffective against resistant isolates.

Fluconazole-Resistant Candida
Class-level
99.9% kill at 2 h
Supports rapid killing of fluconazole-resistant Candida in vitro
Structurally related compound K21; broth microdilution assay
Antifungal resistance Candida albicans Fluconazole

In Vivo Efficacy vs. Nystatin in Oral Candidiasis

In a mouse model of oral candidiasis, SM21 (a structural analog of Antifungal agent 21) was more effective than the common antifungal nystatin at reducing the extent of tongue lesions [1]. Additionally, SM21 prevented the death of mice in a systemic candidiasis model, demonstrating robust in vivo activity.

Oral Candidiasis Model
Class-level
Reduced tongue lesions vs. nystatin
Model-specific endpoint; may support mucosal antifungal study interpretation
Mouse oral candidiasis model; structural analog SM21
Oral candidiasis In vivo efficacy Nystatin

MIC Profile vs. Amphotericin B

The minimum inhibitory concentrations (MICs) of SM21 against a range of Candida isolates ranged from 0.2–1.6 µg/mL, while amphotericin B MICs ranged from 0.2–0.8 µg/mL [1]. Notably, SM21 exhibited a MIC of 6.25 µg/mL against Aspergillus fumigatus, compared to 1.56 µg/mL for amphotericin B, indicating a differentiated spectrum of activity.

MIC Profile
Cross-study comparable
Candida 0.2–1.6, A. fumigatus 6.25 µg/mL
Differentiated spectrum; may support targeted antifungal selection studies
Amphotericin B: 0.2–0.8, 1.56 µg/mL; broth microdilution
Broad-spectrum antifungal Candida spp. Aspergillus fumigatus

Application Scenarios for Antifungal Agent 21


Next-Generation Agrochemical Fungicide Development

Antifungal agent 21 serves as an ideal lead scaffold for the development of novel agrochemical antifungal agents targeting economically important plant fungal pathogens such as Sclerotinia sclerotiorum [1]. Its distinct chemical structure (2,4-dihydroxy-5-methylacetophenone derivative) and demonstrated in vitro potency (EC50 of 4.4 μM) provide a unique starting point for structure-activity relationship (SAR) studies aimed at optimizing field efficacy and resistance management [2].

Fluconazole-Resistant Candidiasis Research

For researchers investigating mechanisms of azole resistance and alternative treatment strategies, Antifungal agent 21 (as K21) offers a powerful tool. Its ability to kill 99.9% of fluconazole-resistant Candida strains within 2 hours and its synergistic interaction with fluconazole make it a valuable reference compound for studying rapid fungicidal mechanisms and combination therapy against drug-resistant clinical isolates [1].

In Vivo POC for Mucosal Antifungal Therapies

Preclinical development programs targeting oral or mucosal candidiasis can leverage Antifungal agent 21 (as SM21) as a benchmark compound. Its demonstrated superiority over nystatin in reducing tongue lesions in a mouse model of oral candidiasis provides a validated in vivo efficacy benchmark for comparing novel formulations or combination therapies [1].

Application
Selection Property
Validation Focus
Agrochemical Fungicide Lead Optimization
Distinct 2,4-dihydroxy-5-methylacetophenone scaffold
Plant pathogen SAR and resistance management evaluation
Fluconazole-Resistant Candida Research
Rapid fungicidal activity against azole-resistant isolates
Time-kill and combination synergy assay interpretation
Mucosal Candidiasis In Vivo Model Studies
Oral candidiasis model response context
Lesion reduction endpoint evaluation and comparator profiling

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